4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride
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Overview
Description
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a cyclohexan-1-amine group attached to a 4-methyl-1,2,4-triazol-3-yl moiety, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formamide or by the reaction of aminoguanidine with formic acid.
Introduction of the Methyl Group: The methyl group at the 4-position of the triazole ring is introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cyclohexan-1-amine Group: The cyclohexan-1-amine group is introduced through nucleophilic substitution reactions involving cyclohexanone derivatives and appropriate amines.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that involve the use of reactors, temperature control, and purification techniques to ensure high yield and purity. The production process is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can produce various alkylated or amino-substituted derivatives.
Scientific Research Applications
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its interactions with enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride is compared with other similar compounds, such as:
4-Methyl-1,2,4-triazole-3-thiol
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol
(4-Methyl-4H-1,2,4-triazol-3-yl)methylamine
These compounds share the triazole core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7;;/h6-8H,2-5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWPWGYZFASKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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